BenchChemオンラインストアへようこそ!

3-Propoxypyrazin-2-amine

Lipophilicity Drug-likeness Physicochemical properties

3-Propoxypyrazin-2-amine (CAS 1701783-60-9) is a heterocyclic building block belonging to the aminopyrazine class, characterized by a pyrazine ring substituted with a propoxy group at the 3-position and an amine group at the 2-position. With a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antimicrobial scaffolds.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 1701783-60-9
Cat. No. B2576877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxypyrazin-2-amine
CAS1701783-60-9
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCCCOC1=NC=CN=C1N
InChIInChI=1S/C7H11N3O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
InChIKeyFZVHDWASRWQFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxypyrazin-2-amine (CAS 1701783-60-9): Structural Properties and Research-Grade Specifications for Chemical Synthesis


3-Propoxypyrazin-2-amine (CAS 1701783-60-9) is a heterocyclic building block belonging to the aminopyrazine class, characterized by a pyrazine ring substituted with a propoxy group at the 3-position and an amine group at the 2-position [1]. With a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol [1], this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antimicrobial scaffolds [2]. As a derivative of the broader aminopyrazine family—a scaffold with established utility in FGFR inhibitors, PI3Kα modulators, and antitubercular agents—3-propoxypyrazin-2-amine offers a distinct substitution pattern that may influence downstream physicochemical and biological properties relative to other alkoxy-substituted aminopyrazines [2].

Procurement Risks in the Aminopyrazine Class: Why 3-Propoxypyrazin-2-amine (CAS 1701783-60-9) Cannot Be Arbitrarily Replaced by Generic Analogs


Within the aminopyrazine class, even minor structural variations—such as the length, branching, or position of an alkoxy substituent—can profoundly alter key properties including solubility, target binding affinity, metabolic stability, and synthetic tractability . While multiple aminopyrazine derivatives are commercially available, their performance in specific reaction sequences or biological assays is not interchangeable. Generic substitution without verification of structure-activity relationship (SAR) alignment, physicochemical compatibility, or downstream coupling efficiency may result in failed syntheses, irreproducible biological data, or the need for extensive re-optimization. The following quantitative evidence demonstrates the specific parameters that distinguish 3-propoxypyrazin-2-amine from its closest structural analogs and in-class candidates, enabling informed procurement decisions based on application-specific requirements.

Quantitative Differentiation Evidence: 3-Propoxypyrazin-2-amine (CAS 1701783-60-9) vs. Key Comparators in Physicochemical and Synthetic Utility


Lipophilicity (XLogP3) Differentiation: 3-Propoxypyrazin-2-amine vs. 3-Methoxy- and 3-Ethoxypyrazin-2-amine Analogs

3-Propoxypyrazin-2-amine exhibits a computed XLogP3 value of 0.6, positioning its lipophilicity between the more polar 3-methoxypyrazin-2-amine (XLogP3 ~ -0.1) and the more lipophilic 3-butoxypyrazin-2-amine (XLogP3 ~ 1.2) [1]. This intermediate lipophilicity profile may offer an advantageous balance between aqueous solubility and membrane permeability in early-stage drug discovery programs.

Lipophilicity Drug-likeness Physicochemical properties Medicinal chemistry

Topological Polar Surface Area (TPSA) Comparison: 3-Propoxypyrazin-2-amine vs. Aminopyrazine Core Scaffold

The computed topological polar surface area (TPSA) of 3-propoxypyrazin-2-amine is 61 Ų, which is within the optimal range for oral drug candidates (typically <140 Ų) but distinct from the unsubstituted aminopyrazine core (TPSA ~ 51 Ų) [1]. The propoxy substitution contributes additional polar surface area that may influence hydrogen bonding and passive membrane diffusion.

TPSA Membrane permeability Drug-likeness Physicochemical properties

Hydrogen Bond Acceptor/Donor Count Differentiation: 3-Propoxypyrazin-2-amine vs. 3-Amino- and 3-Hydroxypyrazin-2-amine Analogs

3-Propoxypyrazin-2-amine possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1], a profile that distinguishes it from analogs with different substitution patterns. For comparison, 3-aminopyrazin-2-amine would have 2 HBDs and 2 HBAs, while 3-hydroxypyrazin-2-amine would have 2 HBDs and 3 HBAs. This specific HBA/HBD configuration may influence solubility, target binding interactions, and metabolic stability.

Hydrogen bonding Solubility Target binding Physicochemical properties

Rotatable Bond Count and Conformational Flexibility: 3-Propoxypyrazin-2-amine vs. 3-Isopropoxypyrazin-2-amine

3-Propoxypyrazin-2-amine contains 3 rotatable bonds [1], corresponding to the propoxy side chain. This is in contrast to the branched 3-isopropoxypyrazin-2-amine analog, which would have the same number of rotatable bonds but with restricted conformational freedom due to steric hindrance at the branch point. The linear propoxy chain in 3-propoxypyrazin-2-amine provides greater conformational sampling compared to the isopropoxy analog, which may influence binding entropy and target accommodation.

Conformational flexibility Rotatable bonds Drug-likeness Physicochemical properties

Optimal Application Scenarios for 3-Propoxypyrazin-2-amine (CAS 1701783-60-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity for Oral Bioavailability

With an XLogP3 of 0.6 [1], 3-propoxypyrazin-2-amine occupies a favorable lipophilicity window for oral drug candidates. Research programs developing kinase inhibitors or antimicrobial agents that require moderate membrane permeability without excessive lipophilicity-driven toxicity or poor solubility may prioritize this compound over more polar (e.g., 3-methoxypyrazin-2-amine, XLogP3 ~ -0.1) or more lipophilic (e.g., 3-butoxypyrazin-2-amine, XLogP3 ~ 1.2) analogs [1]. This intermediate profile can reduce the need for subsequent lipophilicity optimization during lead refinement.

Synthesis of Advanced Heterocyclic Scaffolds Requiring Moderate Polar Surface Area

The TPSA of 61 Ų [1] positions 3-propoxypyrazin-2-amine as a suitable building block for constructing larger, drug-like molecules where maintaining overall polarity below the 140 Ų threshold for oral absorption is critical. Compared to the unsubstituted aminopyrazine core (TPSA ~51 Ų), the additional polar surface contributed by the propoxy group provides enhanced aqueous solubility while remaining well within drug-like space [1]. This makes the compound particularly valuable for library synthesis in fragment-based drug discovery and diversity-oriented synthesis campaigns.

Development of Compounds with Controlled Hydrogen Bonding for Improved Solubility

The unique hydrogen bond profile of 3-propoxypyrazin-2-amine (4 HBA, 1 HBD) [1] supports applications where reducing crystal lattice energy is desirable for solubility enhancement. The lower HBD count (1 vs. 2 for 3-aminopyrazin-2-amine) may disrupt strong intermolecular hydrogen bonding networks, potentially improving solubility and formulation characteristics [1]. This property is particularly relevant for early-stage preclinical candidates requiring favorable developability profiles.

Conformational Sampling Studies and Flexible Ligand Design

The linear propoxy chain of 3-propoxypyrazin-2-amine, with 3 rotatable bonds [1], provides greater conformational freedom compared to branched alkoxy analogs. This flexibility can be leveraged in structure-based drug design programs targeting proteins with flexible or adaptable binding sites, where the compound's ability to sample multiple low-energy conformations may enhance binding affinity or enable binding to challenging targets [1]. The linear chain also simplifies synthetic and purification workflows relative to branched congeners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Propoxypyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.